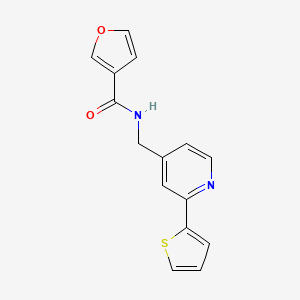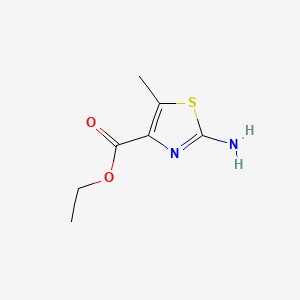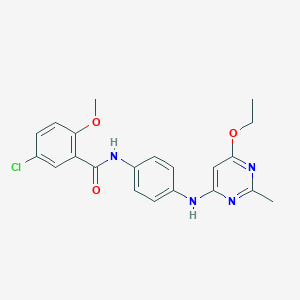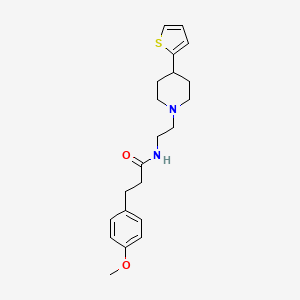
3-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide is a synthetic molecule that appears to be related to a class of compounds with potential pharmacological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the methoxyphenyl group, piperidine ring, and propanamide backbone, are common in molecules with various biological activities.
Synthesis Analysis
The synthesis of compounds related to 3-(4-methoxyphenyl)-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)propanamide involves the preparation of butanamides and propanehydrazide derivatives as seen in the provided papers. For instance, the synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides is described, which shares a similar piperidine and phenoxy moiety with our compound of interest . Additionally, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives is reported, which includes the methoxyphenyl group that is also part of the compound . These syntheses typically involve multi-step reactions, including amide bond formation, and are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been confirmed using various spectroscopic techniques. The presence of a methoxyphenyl group is a common feature in these molecules, which is known to influence the biological activity of the compounds . The piperidine ring, another common structural element, is often involved in interactions with biological targets, such as the dopamine transporter, as seen in the synthesis of piperidine analogues .
Chemical Reactions Analysis
The chemical reactivity of related compounds involves interactions with biological targets. For example, the butanamide derivatives exhibit gastric acid antisecretory activity, which suggests that they may interact with histamine receptors or other components of the gastric acid secretion pathway . Similarly, the propanehydrazide derivatives have been tested for antioxidant and anticancer activities, indicating that they may participate in redox reactions or interact with cellular components to exert cytotoxic effects .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound's derivatives have been investigated for their anticancer activity. One study highlighted the synthesis of novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, and other moieties, which were evaluated for their antioxidant and anticancer activities. Notably, certain derivatives demonstrated significant anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, underscoring the potential of these compounds in cancer therapy (Tumosienė et al., 2020).
Antiallergy Activity
Research into the antiallergy potential of related compounds revealed that some 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines exhibited potent antiallergy activity in the passive foot anaphylaxis (PFA) assay, indicating their potential in the development of antiallergic therapeutics (Walsh et al., 1989).
Antiproliferative and Selective Tumor Cell Inhibition
A study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, including derivatives with structural similarities to the compound , showed pronounced anti-proliferative activity with substantial tumor cell selectivity. These findings suggest a novel class of tumor-selective compounds that inhibit the proliferation of specific tumor cell types, providing a promising avenue for targeted cancer therapy (Thomas et al., 2017).
Antimicrobial Activity
One intriguing application area is the development of agents capable of targeting bacterial persisters—cells that can tolerate antibiotic treatment without being affected by normal antibiotic-sensitive treatments. A chemical compound, distinct but relevant to the compound of interest, demonstrated the ability to selectively kill bacterial persisters, offering a novel approach to combat bacterial resistance (Kim et al., 2011).
Selective Estrogen Receptor Modulation
Arzoxifene, a compound with a similar chemical backbone, acts as a selective estrogen receptor modulator (SERM), showing potent estrogen antagonistic effects in mammary and uterine tissues while maintaining bone density and lowering serum cholesterol. Its effectiveness in preventing mammary cancer highlights the potential for related compounds in hormone-dependent disease management (Suh et al., 2001).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-12-15-23-13-10-18(11-14-23)20-3-2-16-26-20/h2-5,7-8,16,18H,6,9-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJRLVQVZYIBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2CCC(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-N-{2-[4-(thiophen-2-YL)piperidin-1-YL]ethyl}propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2500818.png)
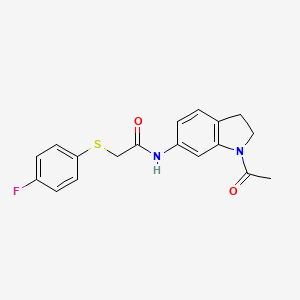
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-chlorobenzamide](/img/structure/B2500822.png)
![2-Amino-2-[3-(2-chloro-5-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2500823.png)
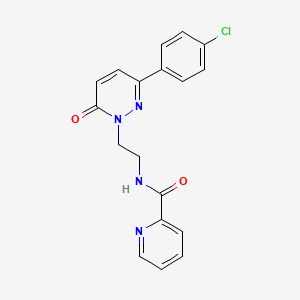
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2500828.png)
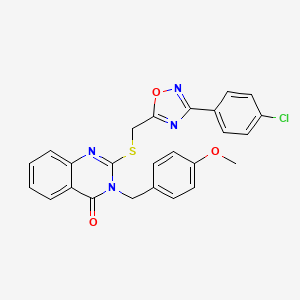
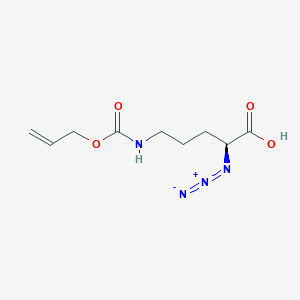
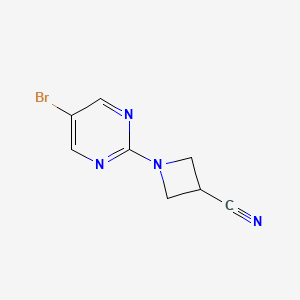
![1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2500835.png)
![4-[(4-tert-butylphenyl)sulfonyl]-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B2500836.png)
